molecular formula C27H46N2O2 B12410487 Apoptosis inducer 10

Apoptosis inducer 10

Cat. No.: B12410487
M. Wt: 430.7 g/mol
InChI Key: LAMIOISISMLBHF-HHUMICFVSA-N
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Description

Apoptosis inducer 10: is a potent compound known for its ability to induce apoptosis, or programmed cell death, in various cell lines. This compound has shown significant antiproliferative effects, particularly in cancer cells, making it a valuable tool in cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Apoptosis inducer 10 involves the incorporation of an amino moiety to alepterolic acid, which enhances its activity against cancer cell lines. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the incorporation of the amino group .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: : Apoptosis inducer 10 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy and reduce potential side effects .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .

Major Products Formed:

Mechanism of Action

Apoptosis inducer 10 exerts its effects through a mitochondria-dependent endogenous pathway. It decreases the ratio of Bcl-2 to Bax in HeLa cells, leading to the release of cytochrome c. This, in turn, activates caspase-9 and caspase-3, resulting in the cleavage of PARP proteins and ultimately inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include Actinomycin D, Camptothecin, Cycloheximide, Dexamethasone, and Etoposide. These compounds also induce apoptosis but through different mechanisms and with varying degrees of efficacy .

Uniqueness: : What sets Apoptosis inducer 10 apart is its specific mechanism of action involving the mitochondria-dependent pathway and its high efficacy in inducing apoptosis in cancer cells. This makes it a promising candidate for further research and development in cancer therapy .

Properties

Molecular Formula

C27H46N2O2

Molecular Weight

430.7 g/mol

IUPAC Name

(E)-5-[(1R,4aS,6R,8aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-[4-(dimethylamino)piperidin-1-yl]-3-methylpent-2-en-1-one

InChI

InChI=1S/C27H46N2O2/c1-19(18-25(31)29-16-13-21(14-17-29)28(6)7)8-10-22-20(2)9-11-23-26(3,4)24(30)12-15-27(22,23)5/h18,21-24,30H,2,8-17H2,1,3-7H3/b19-18+/t22-,23-,24-,27+/m1/s1

InChI Key

LAMIOISISMLBHF-HHUMICFVSA-N

Isomeric SMILES

C/C(=C\C(=O)N1CCC(CC1)N(C)C)/CC[C@@H]2C(=C)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O)C

Canonical SMILES

CC(=CC(=O)N1CCC(CC1)N(C)C)CCC2C(=C)CCC3C2(CCC(C3(C)C)O)C

Origin of Product

United States

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